

# Emavusertib Maleate in SF3B1/U2AF1-Mutated Myeloid Neoplasms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Emavusertib Maleate |           |
| Cat. No.:            | B15609983           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Emavusertib Maleate**'s activity in patients with SF3B1 or U2AF1 mutations against alternative therapeutic options. The information is compiled from publicly available clinical trial data and research publications to support objective evaluation by researchers, scientists, and drug development professionals.

## **Executive Summary**

Mutations in the spliceosome genes SF3B1 and U2AF1 are recurrent drivers in myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), leading to dysregulated RNA splicing and activation of pro-survival signaling pathways. A key consequence of these mutations is the aberrant splicing of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), resulting in the overexpression of a constitutively active long isoform (IRAK4-L).[1][2][3] This activates the myddosome and downstream NF-κB signaling, promoting cancer cell growth and survival.[1][4][5]

Emavusertib (CA-4948) is an oral, small molecule inhibitor of IRAK4, and also targets FMS-like tyrosine kinase 3 (FLT3).[6][7] By inhibiting IRAK4, Emavusertib aims to block the oncogenic signaling driven by SF3B1 and U2AF1 mutations. This guide summarizes the clinical activity of Emavusertib monotherapy in this patient population, primarily from the TakeAim Leukemia Phase 1/2a clinical trial (NCT04278768), and compares it with other therapeutic alternatives.



## **Emavusertib Maleate: Mechanism of Action**

Mutations in SF3B1 and U2AF1 lead to the production of the IRAK4-L isoform, which promotes uncontrolled activation of the myddosome protein complex and subsequent NF-κB signaling.[3] Emavusertib directly inhibits the kinase activity of IRAK4, thereby blocking this aberrant signaling cascade and inducing apoptosis in cancer cells.[1]





Click to download full resolution via product page

Diagram 1: Emavusertib's Mechanism of Action

## Clinical Activity of Emavusertib in SF3B1/U2AF1 Mutated AML and MDS

The TakeAim Leukemia trial (NCT04278768) is a Phase 1/2a study evaluating Emavusertib monotherapy in patients with relapsed/refractory (R/R) AML or high-risk MDS (HR-MDS) harboring SF3B1 or U2AF1 mutations.[2][6][8]

**Efficacy Data** 

| Indication | Patient<br>Population                 | N  | Response<br>Rate                                                               | Key<br>Findings                                                                           | Reference |
|------------|---------------------------------------|----|--------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------|-----------|
| AML        | R/R with<br>SF3B1/U2AF<br>1 mutations | 15 | 27% CR/CRh (1 CR, 1 CRh, 2 CR/CRh responses reported across different sources) | >90% reduction in bone marrow blasts in responders. Median time to response of 28.5 days. | [2][6]    |
| HR-MDS     | R/R with<br>SF3B1/U2AF<br>1 mutations | 7  | 57% marrow<br>CR                                                               | One patient achieved red blood cell transfusion independence.                             | [2][4][9] |

CR = Complete Remission, CRh = Complete Remission with partial hematologic recovery, CRi = Complete Remission with incomplete hematologic recovery, mCR = marrow Complete Remission. Note: Data is from preliminary reports of the ongoing TakeAim Leukemia trial and is subject to change.



## **Comparison with Alternative Therapies**

Direct head-to-head comparative trials of Emavusertib against other agents in the SF3B1/U2AF1-mutated population are not yet available. The following tables summarize the reported efficacy of standard-of-care and other investigational agents in this patient population.

## **Hypomethylating Agents (HMAs)**

Azacitidine and decitabine are standard therapies for patients with HR-MDS.[10][11] Their efficacy in the context of specific spliceosome mutations can vary.

| Agent                      | Indication | Patient<br>Populatio<br>n | N  | Overall<br>Respons<br>e Rate<br>(ORR) | Key<br>Findings                                                                                          | Referenc<br>e |
|----------------------------|------------|---------------------------|----|---------------------------------------|----------------------------------------------------------------------------------------------------------|---------------|
| Azacitidine/<br>Decitabine | t-MDS      | Mixed<br>mutations        | 42 | 38% (14%<br>CR)                       | Activity is comparable to de novo MDS.                                                                   | [12]          |
| HMA +<br>Venetoclax        | AML        | U2AF1<br>mutation         | 7  | -                                     | Associated with inferior outcomes (median OS of 8 months), particularly with co-occurring RAS mutations. | [13][14]      |
| HMA +<br>Venetoclax        | AML        | SF3B1<br>mutation         | 8  | -                                     | Median OS<br>of 35<br>months.                                                                            | [14]          |

## **Other Targeted and Novel Agents**



| Agent                           | Mechanis<br>m                | Indication         | Patient<br>Populatio<br>n                            | N  | Efficacy                                                           | Referenc<br>e |
|---------------------------------|------------------------------|--------------------|------------------------------------------------------|----|--------------------------------------------------------------------|---------------|
| Luspaterce<br>pt                | TGF-β<br>ligand trap         | Low-risk<br>MDS    | Anemia with ring sideroblast s and/or SF3B1 mutation | -  | Approved for treatment of anemia, reduces transfusion dependenc e. | [4][15]       |
| Venetoclax<br>(monothera<br>py) | BCL-2<br>inhibitor           | R/R AML            | Mixed<br>mutations                                   | 32 | 19% ORR                                                            | -             |
| H3B-8800                        | Spliceoso<br>me<br>modulator | Myeloid<br>Cancers | 88% with spliceosom e mutations                      | 84 | 14% reduced transfusion requiremen t and marrow responses.         |               |

## Experimental Protocols TakeAim Leukemia Clinical Trial (NCT04278768)





Click to download full resolution via product page

Diagram 2: TakeAim Leukemia Trial Workflow

Study Design: An open-label, Phase 1/2a dose escalation and expansion study of Emavusertib monotherapy.[2][16]

Patient Population: Adult patients with relapsed/refractory AML or high-risk MDS (IPSS-R > 3.5) with documented SF3B1 or U2AF1 mutations.[6][9] Patients must have had 1 or 2 prior lines of therapy.[3][17]

Treatment: Emavusertib administered orally twice daily (BID) in 28-day cycles. Phase 1 involved dose escalation from 200mg to 500mg BID to determine the recommended Phase 2 dose (RP2D), which was established at 300mg BID.[2][6][17]

#### Response Assessment:

- AML: Response was assessed according to the 2022 European LeukemiaNet (ELN) criteria, which include Complete Remission (CR), CR with incomplete hematologic recovery (CRi), CR with partial hematologic recovery (CRh), and morphologic leukemia-free state (MLFS).[6]
   [18]
- MDS: Response was assessed using the International Working Group (IWG) criteria.[8][19]

#### Biomarker Analysis:



- RNA Sequencing: RNA-seq was performed on mononuclear cells from bone marrow or peripheral blood at baseline and on-treatment to assess the relative expression of IRAK4long isoforms.[2][5][20] Responding patients showed a decrease in the relative expression of IRAK4-L.[5]
- Next-Generation Sequencing (NGS): A 68-gene panel was used to analyze genomic DNA from bone marrow or peripheral blood mononuclear cells at baseline and on treatment to monitor mutational profiles.[20]

### Conclusion

Emavusertib Maleate has demonstrated promising single-agent anti-leukemic activity and a manageable safety profile in heavily pretreated patients with relapsed/refractory AML and high-risk MDS harboring SF3B1 or U2AF1 mutations. The targeted inhibition of IRAK4 represents a novel therapeutic strategy for this patient population with a clear biological rationale. While direct comparative data is lacking, the preliminary efficacy of Emavusertib appears encouraging, particularly in a patient group with limited treatment options and often poor prognosis with standard therapies. The ongoing Phase 2 portion of the TakeAim Leukemia trial will provide more definitive data on the efficacy and safety of Emavusertib in these molecularly defined patient populations. For researchers and drug developers, the specific targeting of a downstream consequence of spliceosome mutations offers a compelling avenue for further investigation, both as a monotherapy and potentially in combination with other agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. scispace.com [scispace.com]
- 2. hcn.health [hcn.health]
- 3. Dose Escalation/ Expansion Study of CA-4948 as Monotherapy in Patients With Acute Myelogenous Leukemia (AML) or Myelodysplastic Syndrome (MDS) (NCT04278768) [ancora.ai]

## Validation & Comparative





- 4. SF3B1 mutations in myelodysplastic syndromes: A potential therapeutic target for modulating the entire disease process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2022 ELN recommendations for the management of AML in adults [aml-hub.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Defining prior therapy in myelodysplastic syndromes and criteria for relapsed and refractory disease: implications for clinical trial design and enrollment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phase 1/2A, Open Label Dose Escalation and Cohort Expansion Study of Orally Administered CA-4948 (IRAK4I) as a Monotherapy in Patients with Acute Myelogenous Leukemia or Myelodysplastic Syndrome | Dana-Farber Cancer Institute [dana-farber.org]
- 10. Myelodysplastic syndrome Wikipedia [en.wikipedia.org]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. Efficacy of hypomethylating agents in therapy-related myelodysplastic syndromes PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Impact of splicing mutations in acute myeloid leukemia treated with hypomethylating agents combined with venetoclax PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Advice: treat SF3B1-mutated MDS as distinct subtype BJH [bjh.be]
- 16. S129: TAKEAIM LEUKEMIA- A PHASE 1/2A STUDY OF THE IRAK4 INHIBITOR EMAVUSERTIB (CA-4948) AS MONOTHERAPY OR IN COMBINATION WITH AZACITIDINE OR VENETOCLAX IN RELAPSED/REFRACTORY AML OR MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.lmu-klinikum.de [cdn.lmu-klinikum.de]
- 18. ashpublications.org [ashpublications.org]
- 19. U2AF1 pathogenic variants in myeloid neoplasms and precursor states: distribution of co-mutations and prognostic heterogeneity PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Emavusertib Maleate in SF3B1/U2AF1-Mutated Myeloid Neoplasms: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15609983#emavusertib-maleate-activity-in-patients-with-sf3b1-or-u2af1-mutations]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com